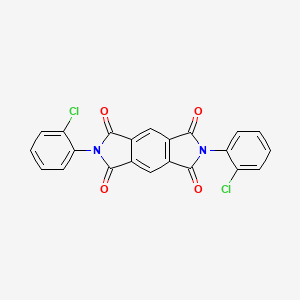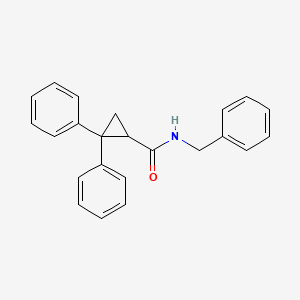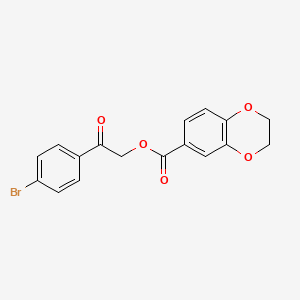
2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone
説明
2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound with a unique structure that includes a pyrroloisoindole core and two chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For example, a precursor containing the necessary functional groups can be subjected to cyclization in the presence of a strong acid or base, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction control and product isolation. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Bis(2-bromophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone: Similar structure but with bromine atoms instead of chlorine.
2,6-Bis(2-fluorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone: Fluorine atoms replace the chlorine atoms.
Uniqueness
The presence of chlorine atoms in 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its bromine and fluorine analogs.
特性
IUPAC Name |
2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Cl2N2O4/c23-15-5-1-3-7-17(15)25-19(27)11-9-13-14(10-12(11)20(25)28)22(30)26(21(13)29)18-8-4-2-6-16(18)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLBWDQIEJSDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216462 | |
| Record name | 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-72-8 | |
| Record name | 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC58280 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-BIS(2-CHLOROPHENYL)PYRROLO(3,4-F)ISOINDOLE-1,3,5,7(2H,6H)-TETRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCM2W2UN3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5196658.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)

![1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene](/img/structure/B5196698.png)
![(3R*,4R*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5196704.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5196723.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5196735.png)
![3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid](/img/structure/B5196742.png)

![2,4-dichloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B5196749.png)

